Ethyl[4,4']bipiperidinyl-1-yl-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl[4,4’]bipiperidinyl-1-yl-acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . Ethyl[4,4’]bipiperidinyl-1-yl-acetate contains two piperidine rings connected by a single bond and an ethyl acetate group attached to one of the nitrogen atoms .
Vorbereitungsmethoden
The synthesis of Ethyl[4,4’]bipiperidinyl-1-yl-acetate typically involves the reaction of piperidine derivatives with ethyl acetate under specific conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Ethyl[4,4’]bipiperidinyl-1-yl-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl[4,4’]bipiperidinyl-1-yl-acetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl[4,4’]bipiperidinyl-1-yl-acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may act as an inhibitor of peptidyl-prolyl cis-trans isomerase, affecting protein folding and function . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl[4,4’]bipiperidinyl-1-yl-acetate can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered heterocyclic amine used as a building block in organic synthesis.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
The uniqueness of Ethyl[4,4’]bipiperidinyl-1-yl-acetate lies in its specific structure, which allows for diverse chemical modifications and potential biological activities .
Eigenschaften
CAS-Nummer |
686298-30-6 |
---|---|
Molekularformel |
C14H26N2O2 |
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
ethyl 2-(4-piperidin-4-ylpiperidin-1-yl)acetate |
InChI |
InChI=1S/C14H26N2O2/c1-2-18-14(17)11-16-9-5-13(6-10-16)12-3-7-15-8-4-12/h12-13,15H,2-11H2,1H3 |
InChI-Schlüssel |
KKOIZINMLZXJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1CCC(CC1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.